
2-Bromo-4-chloro-1-isocyanobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-1-isocyanobenzene is an aromatic compound with the molecular formula C7H3BrClN It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and isocyanide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-isocyanobenzene typically involves the substitution reactions on a benzene ring. One common method is the electrophilic aromatic substitution, where bromine and chlorine are introduced to the benzene ring using bromination and chlorination reactions, respectively. The isocyanide group can be introduced through a nucleophilic substitution reaction using appropriate isocyanide reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from benzene. The process includes:
- Bromination of benzene using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
- Chlorination of the brominated benzene using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
- Introduction of the isocyanide group through a nucleophilic substitution reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-1-isocyanobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, in a substitution reaction with an amine, the product would be an amine-substituted benzene derivative .
Applications De Recherche Scientifique
2-Bromo-4-chloro-1-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-1-isocyanobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the isocyanide group can interact with nucleophiles. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chloro-1-fluorobenzene: Similar structure but with a fluorine atom instead of an isocyanide group.
2-Bromo-4-chlorobenzaldehyde: Contains an aldehyde group instead of an isocyanide group.
Uniqueness
2-Bromo-4-chloro-1-isocyanobenzene is unique due to the presence of the isocyanide group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C7H3BrClN |
|---|---|
Poids moléculaire |
216.46 g/mol |
Nom IUPAC |
2-bromo-4-chloro-1-isocyanobenzene |
InChI |
InChI=1S/C7H3BrClN/c1-10-7-3-2-5(9)4-6(7)8/h2-4H |
Clé InChI |
VGZJXNYMHQHQOU-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1=C(C=C(C=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


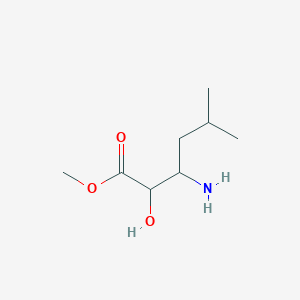
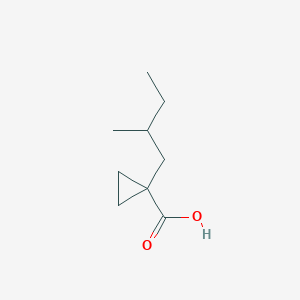
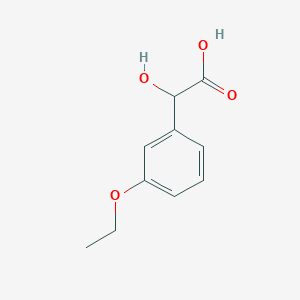
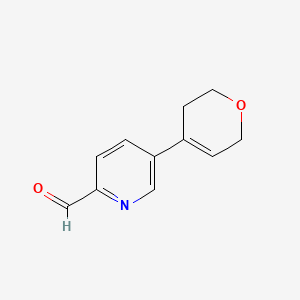


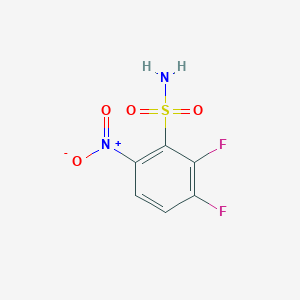
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)

![[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)
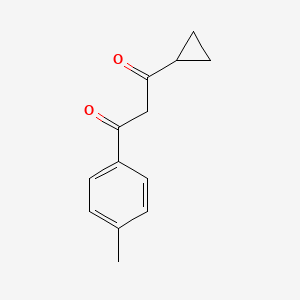
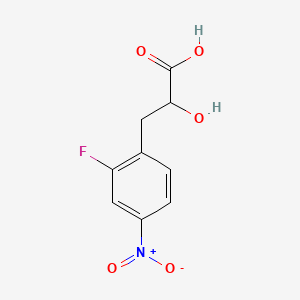

![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)
